tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate: is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with suitable azetidinone derivatives. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale production. The reaction conditions are typically mild, and the process avoids the use of toxic reagents, making it environmentally friendly and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the carbamate or azetidinone moieties.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide leads to the formation of tert-butyl esters .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its unique structure allows it to interact with various biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used as a chemical intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. It can also interact with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity.
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane: Another compound with a tert-butyl group and azetidinone ring.
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: A related compound with a similar structure.
Uniqueness: tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13)/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJMVYSNXQXKI-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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